2',3',4'-Trichloroacetophenone
Overview
Description
2’,3’,4’-Trichloroacetophenone is an organic compound with the molecular formula C8H5Cl3O. It is a derivative of acetophenone, where three chlorine atoms are substituted at the 2’, 3’, and 4’ positions of the benzene ring. This compound is known for its use as an intermediate in organic synthesis and has various applications in scientific research and industry.
Mechanism of Action
Target of Action
It has been used in the effective stimulation of 1,2,3,4-tetrachlorodibenzo-p-dioxin (tecdd) dechlorination . This suggests that it may interact with enzymes or microbial communities involved in this process.
Mode of Action
Its use in the dechlorination of tecdd suggests that it may act as a co-amendment, enhancing the activity of dechlorinating microbes or enzymes .
Biochemical Pathways
Its role in the dechlorination of tecdd suggests that it may influence pathways related to halogenated compound degradation .
Result of Action
Its role in enhancing TeCDD dechlorination suggests that it may facilitate the breakdown of this and potentially other halogenated compounds .
Action Environment
The environment can significantly influence the action, efficacy, and stability of 2’,3’,4’-Trichloroacetophenone. For instance, its effectiveness in enhancing TeCDD dechlorination may vary depending on the presence and activity of specific microbes or enzymes in the environment .
Biochemical Analysis
Biochemical Properties
2’,3’,4’-Trichloroacetophenone plays a significant role in biochemical reactions, particularly in the dechlorination of halogenated compounds. It has been observed to interact with enzymes such as glutathione-dependent cytosolic enzymes present in the liver, kidney, and brain . These interactions lead to the reduction of 2’,3’,4’-Trichloroacetophenone to 2’,4’-dichloroacetophenone. The compound also participates in the microwave-induced N-alkylation of several azoles to afford the corresponding 1-(2’,4’-dichlorophenacyl)azoles .
Cellular Effects
2’,3’,4’-Trichloroacetophenone has been shown to affect various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to enhance the anaerobic microbial dechlorination of 1,2,3,4-tetrachlorodibenzo-p-dioxin and 1,2,3,4-tetrachlorodibenzofuran in estuarine sediments . These effects suggest that 2’,3’,4’-Trichloroacetophenone can modulate cellular responses to environmental contaminants.
Molecular Mechanism
The molecular mechanism of 2’,3’,4’-Trichloroacetophenone involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s reduction to 2’,4’-dichloroacetophenone by glutathione-dependent cytosolic enzymes is a key step in its mechanism of action . Additionally, its participation in the N-alkylation of azoles indicates its ability to form covalent bonds with other molecules, thereby influencing their activity and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2’,3’,4’-Trichloroacetophenone have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2’,3’,4’-Trichloroacetophenone can undergo dechlorination under methanogenic conditions, leading to the formation of less chlorinated derivatives . These temporal changes highlight the importance of considering the compound’s stability and degradation in experimental designs.
Dosage Effects in Animal Models
The effects of 2’,3’,4’-Trichloroacetophenone vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing microbial dechlorination. At higher doses, it may cause toxic or adverse effects. For example, high doses of 2’,3’,4’-Trichloroacetophenone have been associated with increased mutagenicity in bacterial mutagenicity tests . These findings underscore the need for careful dosage optimization in experimental studies.
Metabolic Pathways
2’,3’,4’-Trichloroacetophenone is involved in several metabolic pathways, including its reduction to 2’,4’-dichloroacetophenone by glutathione-dependent cytosolic enzymes . This metabolic transformation is crucial for the compound’s detoxification and elimination from the body. Additionally, the compound’s participation in the N-alkylation of azoles suggests its involvement in other metabolic processes that influence cellular function and metabolism.
Transport and Distribution
The transport and distribution of 2’,3’,4’-Trichloroacetophenone within cells and tissues are mediated by various transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments. For instance, the compound’s reduction by glutathione-dependent enzymes indicates its transport to the liver, kidney, and brain, where these enzymes are predominantly expressed . Understanding the transport and distribution of 2’,3’,4’-Trichloroacetophenone is essential for elucidating its biological effects.
Subcellular Localization
The subcellular localization of 2’,3’,4’-Trichloroacetophenone is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s reduction by cytosolic enzymes suggests its localization in the cytoplasm, where these enzymes are active . Additionally, its participation in the N-alkylation of azoles indicates its potential localization in the endoplasmic reticulum or other organelles involved in protein modification and synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
2’,3’,4’-Trichloroacetophenone can be synthesized through the chlorination of acetophenone. The process involves the introduction of chlorine gas into acetophenone in the presence of a catalyst such as ferric chloride or aluminum chloride. The reaction is typically carried out under controlled temperature conditions to ensure selective chlorination at the desired positions on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of 2’,3’,4’-Trichloroacetophenone follows a similar chlorination process but on a larger scale. The reaction is conducted in large reactors with precise control over temperature, pressure, and the rate of chlorine gas introduction. The product is then purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2’,3’,4’-Trichloroacetophenone undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form 2’,3’,4’-trichloroacetophenol.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Common Reagents and Conditions
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate and chromium trioxide are employed.
Major Products Formed
Reduction: 2’,3’,4’-Trichloroacetophenol
Substitution: Various substituted acetophenones depending on the nucleophile used.
Oxidation: Trichlorobenzoic acids
Scientific Research Applications
2’,3’,4’-Trichloroacetophenone is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving the dechlorination of chlorinated organic compounds.
Medicine: As a precursor in the synthesis of pharmaceuticals and bioactive compounds.
Industry: In the production of agrochemicals, dyes, and polymers.
Comparison with Similar Compounds
Similar Compounds
- 2’,4’,6’-Trichloroacetophenone
- 2’,3’,5’-Trichloroacetophenone
- 2’,3’,4’-Trichlorobenzaldehyde
Uniqueness
2’,3’,4’-Trichloroacetophenone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This pattern influences its reactivity and the types of reactions it can undergo, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
1-(2,3,4-trichlorophenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3O/c1-4(12)5-2-3-6(9)8(11)7(5)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXJZZJYNVIDEKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3O | |
Record name | 2',3',4'-TRICHLOROACETOPHENONE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID2022256 | |
Record name | 2',3',4'-Trichloroacetophenone | |
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Molecular Weight |
223.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2',3',4'-trichloroacetophenone is a dark gold-colored solid. (NTP, 1992), Dark gold-colored solid; [CAMEO] Melting point = 60-64 deg C; Insoluble in water; [MSDSonline] | |
Record name | 2',3',4'-TRICHLOROACETOPHENONE | |
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Record name | 2',3',4'-Trichloroacetophenone | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992) | |
Record name | 2',3',4'-TRICHLOROACETOPHENONE | |
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CAS No. |
13608-87-2 | |
Record name | 2',3',4'-TRICHLOROACETOPHENONE | |
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URL | https://cameochemicals.noaa.gov/chemical/21149 | |
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Record name | 1-(2,3,4-Trichlorophenyl)ethanone | |
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Record name | 2,3,4-Trichloroacetophenone | |
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Record name | 2',3',4'-Trichloroacetophenone | |
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Record name | 2',3',4'-trichloroacetophenone | |
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Record name | 2,3,4-TRICHLOROACETOPHENONE | |
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Melting Point |
138 to 147 °F (NTP, 1992) | |
Record name | 2',3',4'-TRICHLOROACETOPHENONE | |
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URL | https://cameochemicals.noaa.gov/chemical/21149 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 2',3',4'-Trichloroacetophenone relevant to the bioremediation of contaminated sediments?
A1: While this compound itself might not be a primary contaminant of concern, the research demonstrates its potential role in stimulating the bioremediation of more persistent pollutants like 1,2,3,4-tetrachlorodibenzo-p-dioxin (TeCDD) and 1,2,3,4-tetrachlorodibenzofuran (TeCDF). The study found that adding this compound to contaminated sediments, along with electron donors like lactate and propionate, enhanced the dechlorination of TeCDD []. This suggests that this compound might act as a co-substrate, stimulating the growth and activity of dechlorinating bacteria.
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